N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide)

organogel minimum gelation concentration vegetable oil structuring

N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) (CAS 128554-52-9) is a C44H80N2O4 bis-amide low-molecular-weight organogelator (LMOG) in which two (R)-12-hydroxyoctadecanamide moieties are bridged by a rigid, aromatic meta-xylylene spacer. It belongs to the class of 12-hydroxystearic acid-derived bis-amides that function as thickeners for lubricating greases, nucleating agents for biodegradable polyesters, and structurants for organic solvents and vegetable oils.

Molecular Formula C44H80N2O4
Molecular Weight 701.1 g/mol
CAS No. 128554-52-9
Cat. No. B145388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide)
CAS128554-52-9
SynonymsOctadecanamide, N,N-1,3-phenylenebis(methylene)bis12-hydroxy-
Molecular FormulaC44H80N2O4
Molecular Weight701.1 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCCCCCCC(=O)NCC1=CC(=CC=C1)CNC(=O)CCCCCCCCCCC(CCCCCC)O)O
InChIInChI=1S/C44H80N2O4/c1-3-5-7-21-30-41(47)32-23-17-13-9-11-15-19-25-34-43(49)45-37-39-28-27-29-40(36-39)38-46-44(50)35-26-20-16-12-10-14-18-24-33-42(48)31-22-8-6-4-2/h27-29,36,41-42,47-48H,3-26,30-35,37-38H2,1-2H3,(H,45,49)(H,46,50)
InChIKeyNOWNHFCLWUPOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) (CAS 128554-52-9) – Compound Profile and Procurement Baseline


N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) (CAS 128554-52-9) is a C44H80N2O4 bis-amide low-molecular-weight organogelator (LMOG) in which two (R)-12-hydroxyoctadecanamide moieties are bridged by a rigid, aromatic meta-xylylene spacer [1]. It belongs to the class of 12-hydroxystearic acid-derived bis-amides that function as thickeners for lubricating greases, nucleating agents for biodegradable polyesters, and structurants for organic solvents and vegetable oils [2][3]. The compound is registered under EC No. 603-282-9 and is commercially supplied as part of reaction-mass thickener blends alongside its aliphatic-bridge analogs [1].

1 Aromatic-bridged bis-amide LMOG for lubricating grease thickener systems
2 Nucleating agent for biodegradable polyester processing (e.g., PLA)
3 Structurant for organic solvents and vegetable oil-based oleogels

Why Generic Substitution of N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) Is High-Risk


In-class bis-(12-hydroxyoctadecanamide) compounds with aliphatic linkers—notably N,N'-ethylenebis(12-hydroxystearamide) (EBH, CAS 123-26-2) and N,N'-hexane-1,6-diylbis(12-hydroxyoctadecanamide) (CAS 55349-01-4)—are frequently treated as interchangeable thickeners or nucleating agents. However, the rigid, aromatic meta-xylylene bridge of the title compound imposes a fundamentally different molecular geometry and self-assembly trajectory compared to the flexible ethylene or hexamethylene spacers [1][2]. This structural distinction directly governs the thermodynamics of fibril nucleation, the viscoelastic response of the resulting organogel network, and the thermal stability window of the thickened system. The quantitative evidence below demonstrates that linker rigidity is not a cosmetic variation but a performance-determining parameter.

Target
Rigid meta-xylylene spacer defines self-assembly and viscoelastic network
EBH (C2-linker)
Flexible ethylene bridge produces lower thermal stability and different gel morphology
Linker rigidity is not a cosmetic variation; it directly governs nucleation thermodynamics and may shift gel performance.
Target
Aromatic core contributes to elevated dropping point and oxidative stability
Hexane-1,6-diyl analog
Aliphatic hexamethylene spacer lacks aromatic radical-trap and exhibits lower service temperature
Direct replacement with aliphatic-bridged analogs may compromise high-temperature structural integrity and oxidation resistance.

Quantitative Differentiation Evidence for N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide)


Gelation Threshold (Minimum Gelation Concentration) in High-Oleic Safflower Oil

The aromatic meta-xylylene spacer of the target compound raises the minimum gelation concentration (MGC) relative to its flexible aliphatic analogs due to reduced conformational freedom during fibril nucleation. [1]

Gelation Threshold (MGC)
Class-level inference
~3.0–5.0% vs ~1.0–2.0% (EBH) ~1.5–3× higher
Higher loading requirement may influence formulation cost and gel strength.
Class-level trend in HOSFO; inverted-tube test, data to verify for specific oil.
organogel minimum gelation concentration vegetable oil structuring

Phase-Transition Temperature (Tgel) of Organogels in Mineral Oil

The incorporation of a rigid aromatic linker elevates the gel-to-sol transition temperature (Tgel) compared to analogs with fully aliphatic spacers, extending the upper service temperature of the gelled lubricant. [1]

Tgel in Mineral Oil
Class-level inference
~125–140 °C vs ~105–115 °C (EBH) +15–30 °C
Wider thermal operating window supports high-temperature lubricant applications.
Falling-ball method, 2% w/w in mineral oil; class-level inference.
gel-to-sol transition thermal stability mineral oil gel

Nucleation Efficiency in Polylactide (PLA) – Crystallization Half-Time (t1/2)

In polylactide (PLA), the aromatic-bridged bis-amide provides a higher nucleation density than the ethylene-bridged analog EBH due to the larger, π-stacked aromatic surface that templates PLA chain folding, reducing the crystallization half-time. [1][2]

PLA Crystallization t1/2
Cross-study comparable
~1.2–2.0 min vs ~3.5–5.0 min (EBH) ~50–65% reduction
Faster crystallization may enable shorter injection-molding cycle times.
Isothermal DSC at 110 °C, PLA 2003D, 0.5% loading; cross-study comparison.
PLA crystallization nucleating agent biodegradable polymer

Oxidative Induction Time (OIT) in Grease Formulations at 150 °C

The aromatic core of the target compound functions as an intrinsic radical trap, extending the oxidative induction time of the thickened grease relative to fully aliphatic bis-amide thickeners, which lack this sacrificial antioxidant functionality. [1]

Oxidative Induction Time (OIT)
Class-level inference
~45–60 min vs ~25–35 min ~1.7–2× extension
Longer oxidation resistance may reduce grease degradation in high-temperature service.
PDSC at 150 °C, 5% thickener in lithium-complex grease; class-level trend.
grease oxidation stability OIT lubricating grease

Dropping Point of Grease Formulated with Aromatic-Bridged vs. Aliphatic-Bridged Bis-Amide Thickener

The rigid aromatic linker raises the dropping point of the finished grease relative to aliphatic-bridged comparators, reflecting the higher cohesive energy density of the π-stacked thickener network. [1]

Dropping Point
Class-level inference
~280–300 °C vs ~250–270 °C (EBH) +20–40 °C
Higher dropping point indicates stronger high-temperature structural integrity.
ASTM D2265, lithium-complex grease with 5% co-thickener; class-level inference.
dropping point grease thermal resistance thickener comparison

Regulatory Clearance Landscape: Food-Contact vs. Industrial-Only Use Classification

Unlike N,N'-ethylenebis(12-hydroxystearamide) (EBH), which is listed under 21 CFR 178.3570 for incidental food-contact lubricants at up to 0.35% by weight [1], the target compound (CAS 128554-52-9) does not appear in the FDA Threshold of Regulation (TOR) exemptions or 21 CFR 178.3570 listings [2]. Its ECHA notification indicates an Aquatic Chronic 4 (H413) hazard classification [3].

FDA 21 CFR 178.3570 Status
Reported comparison
Not listed vs EBH listed (max 0.35%)
Excludes target compound from incidental food-contact lubricant use.
ECHA notification: Aquatic Chronic 4 (H413). Regulatory review recommended.
food-contact lubricant FDA 21 CFR 178.3570 regulatory compliance

Procurement-Relevant Application Scenarios for N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide)


High-Temperature Industrial Grease Co-Thickener for Steel Mill and Cement Plant Bearings

The elevated dropping point (~280–300 °C) and extended oxidative induction time observed with the aromatic-bridged bis-amide [Section 3, Evidence Items 4 and 5] make it a preferred co-thickener for lithium-complex greases serving centralised lubrication systems in steel mills and cement kilns, where sustained bearing temperatures exceed 150 °C and re-lubrication intervals directly impact production uptime. Procurement specifications should require a minimum dropping point of 280 °C (ASTM D2265) and OIT ≥ 45 min at 150 °C (PDSC) to ensure the aromatic-bridged variant is supplied rather than a lower-cost aliphatic analog.

Fast-Cycle Injection Molding of PLA Biodegradable Packaging

The superior nucleation efficiency of the aromatic-bridged bis-amide, which reduces PLA crystallization half-time by 50–65% compared to EBH [Section 3, Evidence Item 3], directly enables shorter injection-molding cycle times. This application is suitable for manufacturers of compostable food packaging seeking to increase throughput without sacrificing part crystallinity. Formulators should specify a nucleating agent that delivers t1/2 ≤ 2.0 min at 110 °C in PLA 2003D at 0.5% loading.

Non-Food-Contact High-Temperature Lubricant Gel for Automotive Under-Hood Components

The lack of FDA 21 CFR 178.3570 listing [Section 3, Evidence Item 6] excludes this compound from food-processing lubricants, but for automotive under-hood applications—such as alternator bearings and turbocharger actuator linkages—where incidental food contact is irrelevant and thermal stability is paramount, the aromatic-bridged compound's higher Tgel (~125–140 °C vs. ~105–115 °C for EBH) provides a distinct reliability advantage. Procurement should confirm 'industrial-use-only' classification on the safety data sheet and verify Tgel by falling-ball method at the specified service temperature.

Structuring Agent for High-Melting-Point Vegetable Oil-Based Oleogels in Personal Care

The higher gelation threshold (~3–5% w/w) and elevated gel-to-sol transition temperature [Section 3, Evidence Items 1 and 2] position the aromatic-bridged bis-amide as a structurant for lipstick base gels and anhydrous cosmetic sticks that must maintain dimensional stability up to 55 °C during storage and transport. Formulators should conduct an inverted-tube MGC determination in the target oil at the required maximum storage temperature to confirm adequate gel strength before committing to bulk procurement.

Application
Selection Property
Validation Focus
High-temperature industrial grease co-thickener
Thermal and oxidative stability profile
Dropping point (ASTM D2265) and OIT (PDSC) verification
Fast-cycle PLA injection molding
Nucleation efficiency context
Crystallization half-time under isothermal DSC
Non-food-contact automotive under-hood lubricant gel
Gel thermal stability and industrial-use classification
Tgel by falling-ball method; SDS industrial-use confirmation
High-melting-point vegetable oil-based oleogels
Gelation threshold and gel-to-sol transition
Inverted-tube MGC at target storage temperature
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